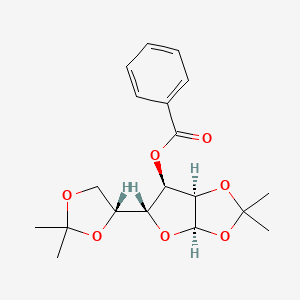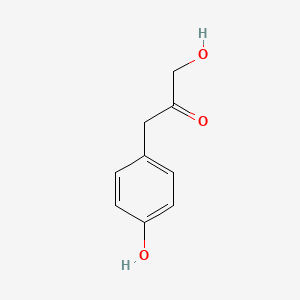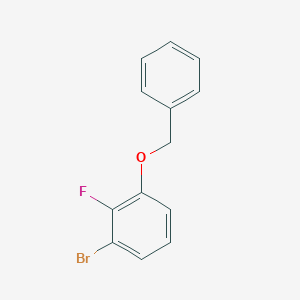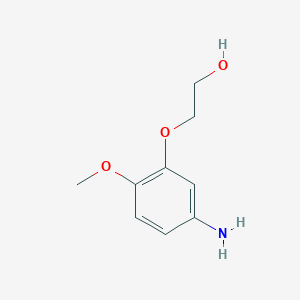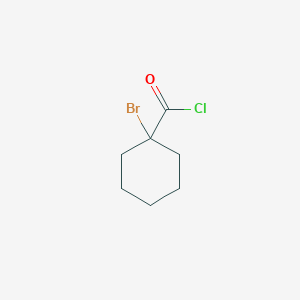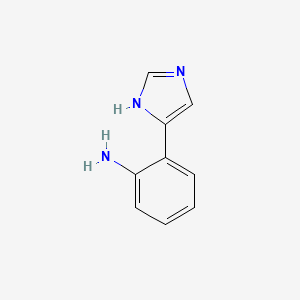
2-(1H-Imidazol-4-yl)aniline
描述
Synthesis Analysis
Recent advances in the synthesis of imidazoles have highlighted regiocontrolled methods for constructing substituted imidazoles. These heterocycles play a crucial role in functional molecules across various applications. The focus lies on the bonds formed during imidazole formation, considering functional group compatibility, substitution patterns, and reaction mechanisms .
One example of imidazole synthesis involves cyclization of amido-nitriles to form disubstituted imidazoles. This method allows for the inclusion of diverse functional groups .
Molecular Structure Analysis
The molecular structure of 2-(1H-Imidazol-4-yl)aniline consists of an imidazole ring fused to an aniline moiety. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom. The compound’s tautomeric forms are influenced by the positive charge on either nitrogen atom .
Chemical Reactions Analysis
Imidazoles exhibit a wide range of chemical and biological properties. They are utilized in various applications, including pharmaceuticals, agrochemicals, and functional materials. Recent research has explored novel methods for synthesizing imidazoles, considering bond disconnections and functional group compatibility .
Physical And Chemical Properties Analysis
作用机制
The mechanism of action for 2-(1H-Imidazol-4-yl)aniline depends on its specific context and intended application. Imidazoles can interact with biological targets, such as enzymes or receptors, leading to various pharmacological effects. Further studies are needed to elucidate its precise mechanism in specific therapeutic contexts .
属性
IUPAC Name |
2-(1H-imidazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRSJVPLBREJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Imidazol-4-yl)aniline | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



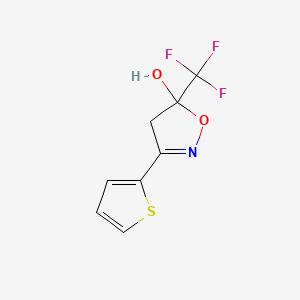
![2-Hydroxy-4-[methyl(propan-2-yl)amino]benzaldehyde](/img/structure/B3257728.png)
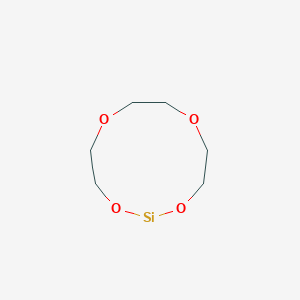
![(1S,4S)-2-Phenyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B3257741.png)

